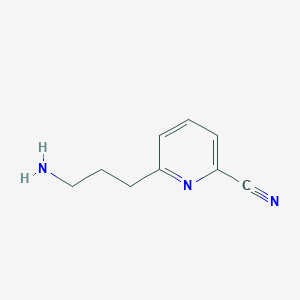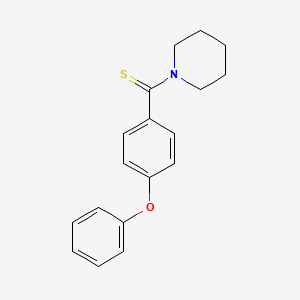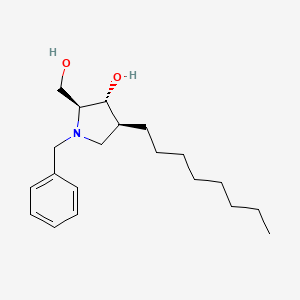
N,N-Dicyclohexyl-N'-(2-methylphenyl)-2-imidodicarbonic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide is an organic compound known for its unique structure and properties. It features a combination of cyclohexyl and methylphenyl groups attached to an imidodicarbonic diamide core. This compound is often used in various chemical reactions and has applications in different scientific fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide typically involves the reaction of cyclohexylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Cyclohexylamine+2-Methylphenyl isocyanate→N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed in precise ratios. The reaction is typically conducted at elevated temperatures and may require catalysts to increase the reaction rate and yield. The product is then purified through crystallization or distillation.
Types of Reactions:
Oxidation: N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide can undergo oxidation reactions, often leading to the formation of corresponding oxides or hydroxides.
Reduction: This compound can be reduced under specific conditions to yield amines or other reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide oxide, while reduction could produce N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide amine.
Applications De Recherche Scientifique
N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
N,N-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis.
N,N-Dimethyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide: Similar structure but with dimethyl groups instead of cyclohexyl groups.
Uniqueness: N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide is unique due to its specific combination of cyclohexyl and methylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly useful in applications where stability and specific reactivity are required.
Propriétés
Numéro CAS |
919775-34-1 |
|---|---|
Formule moléculaire |
C21H31N3O2 |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
1,1-dicyclohexyl-3-[(2-methylphenyl)carbamoyl]urea |
InChI |
InChI=1S/C21H31N3O2/c1-16-10-8-9-15-19(16)22-20(25)23-21(26)24(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h8-10,15,17-18H,2-7,11-14H2,1H3,(H2,22,23,25,26) |
Clé InChI |
FYAZROUHXZICAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)NC(=O)N(C2CCCCC2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)

![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B15172317.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-valine](/img/structure/B15172319.png)
![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)

![2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B15172343.png)
![N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15172345.png)
![butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate](/img/structure/B15172350.png)
![(3E)-3-[(4-Ethylphenyl)imino]-4,4,4-trifluoro-1-(furan-2-yl)butan-1-one](/img/structure/B15172365.png)
![[Dibutyl(tert-butyl)stannyl]diazene](/img/structure/B15172369.png)

![6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B15172382.png)
